molecular formula C12H7Cl3O B3433851 2,4,4'-Trichlorodiphenyl ether CAS No. 59039-21-3

2,4,4'-Trichlorodiphenyl ether

Cat. No.: B3433851
CAS No.: 59039-21-3
M. Wt: 273.5 g/mol
InChI Key: PIORTDHJOLELKR-UHFFFAOYSA-N
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Description

2,4,4’-Trichlorodiphenyl ether is an organic compound with the molecular formula C12H7Cl3O. It is a type of polychlorinated diphenyl ether, which consists of two benzene rings connected by an oxygen atom, with three chlorine atoms attached to the benzene rings. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’-Trichlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the direct chlorination of diphenyl ether using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of 2,4,4’-Trichlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,4’-Trichlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,4’-Trichlorodiphenyl ether has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers and their environmental impact.

    Biology: Research on its biodegradation and the microbial pathways involved in its breakdown.

    Medicine: Investigation of its potential effects on human health and its role as a contaminant in various environments.

    Industry: Utilized in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,4’-Trichlorodiphenyl ether involves its interaction with biological systems. It is known to interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage. Its molecular targets include various enzymes involved in detoxification and metabolic pathways .

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrachlorodiphenyl ether
  • 2,4,5-Trichlorodiphenyl ether
  • 2,4-Dichlorodiphenyl ether

Comparison: 2,4,4’-Trichlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other polychlorinated diphenyl ethers, it exhibits different physical and chemical properties, such as solubility and stability. These differences make it a valuable compound for studying the effects of chlorination on the behavior of diphenyl ethers .

Properties

IUPAC Name

2,4-dichloro-1-(4-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIORTDHJOLELKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872042
Record name 2,4,4'-trichlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57321-63-8, 59039-21-3
Record name Trichlorodiphenyl ether (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057321638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4'-Trichlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059039213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4'-trichlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4'-TRICHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143JDA791V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological effects of 2,4,4'-trichlorodiphenyl ether on aquatic organisms?

A: Research indicates that this compound can bioaccumulate in fish. A study on brook trout exposed to various CDEs, including this compound, found that the compound was rapidly taken up by the fish and distributed to tissues like blood, liver, adipose tissue, and muscle []. The study also revealed slow depuration rates, meaning the compound persisted in the fish's system for extended periods. This bioaccumulation raises concerns about potential long-term effects on aquatic organisms and the food chain.

Q2: Does the presence of natural organic matter in water affect the photodegradation of this compound?

A: Yes, dissolved organic matter (DOM) plays a complex role in the phototransformation of this compound in aquatic environments []. While DOM can contribute to indirect photolysis of the compound, it also reduces the overall photolytic rate due to light screening and quenching effects. Interestingly, the presence of DOM was found to increase the yield of dioxins, highly toxic byproducts, during the phototransformation of this compound. This highlights the importance of considering DOM dynamics when assessing the environmental fate of such pollutants.

Q3: Can this compound be broken down by fungi?

A: Yes, research has shown that certain fungal species can metabolize this compound []. For instance, Trametes versicolor was found to transform the compound into several metabolites, including 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-xylopyranoside, 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-glucopyranoside, and 2,4-dichlorophenol. This biotransformation potential suggests a possible role for fungal bioremediation in mitigating the environmental impact of this compound contamination.

Q4: How does the structure of this compound influence its ability to induce xenobiotic metabolism in rats?

A: Studies on rats have shown that the position and degree of chlorination on diphenyl ether molecules significantly influence their ability to induce xenobiotic metabolism []. While this compound itself did not show significant induction of enzymes like aryl hydrocarbon hydroxylase (AHH) or changes in EPN detoxification, its isomers with different chlorine substitutions exhibited varying levels of induction. This structure-activity relationship highlights the importance of considering the specific arrangement of chlorine atoms when evaluating the potential biological effects of chlorinated diphenyl ethers.

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